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Compound of Interest

Compound Name: PNU-200579

Cat. No.: B1678929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of PNU-200579, a primary metabolite

of the muscarinic receptor antagonist, Tolterodine. This document elucidates the core

physicochemical properties, metabolic pathways, and pharmacological activity of PNU-200579.

Detailed data is presented in structured tables, and relevant biological pathways are visualized

to facilitate a deeper understanding for researchers and professionals in drug development.

Core Molecular Data
PNU-200579, also known as Tolterodine 5-carboxylic acid, is the final major metabolite in the

biotransformation of Tolterodine.[1] Its fundamental molecular and physical data are

summarized below.
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Property Value Source

Molecular Formula C22H29NO3 [1][2][3]

Molecular Weight 355.47 g/mol [2]

CAS Number 194482-44-5

IUPAC Name

3-[(1R)-3-[di(propan-2-

yl)amino]-1-phenylpropyl]-4-

hydroxybenzoic acid

Synonyms

Tolterodine acid, Carboxy

desfesoterodine, Tolterodine 5-

carboxylic acid

SMILES

CC(C)N(CC--INVALID-LINK--

C2=C(C=CC(=C2)C(=O)O)O)

C(C)C

Metabolic Pathway of Tolterodine to PNU-200579
Tolterodine undergoes extensive metabolism in the liver, primarily through two pathways

mediated by cytochrome P450 enzymes. The major pathway involves the oxidation of the 5-

methyl group by CYP2D6, leading to the formation of a pharmacologically active 5-

hydroxymethyl metabolite (Desfesoterodine or PNU-200577). This active metabolite is then

further oxidized to the inactive carboxylic acid, PNU-200579. A secondary pathway, more

prominent in poor metabolizers, involves the dealkylation of the nitrogen atom by CYP3A4.
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Metabolic pathway of Tolterodine.

Pharmacological Activity and Signaling
Tolterodine and its active metabolite, Desfesoterodine, are competitive antagonists of

muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled

receptors that mediate various parasympathetic nervous system responses, including bladder

contraction. By blocking these receptors, particularly the M2 and M3 subtypes in the bladder,

Tolterodine and Desfesoterodine reduce detrusor muscle contractions, thereby alleviating

symptoms of overactive bladder.

In contrast, PNU-200579 is considered a pharmacologically inactive metabolite. While specific

binding affinity data (Ki or IC50 values) for PNU-200579 at muscarinic receptors are not readily

available in the public domain, its classification as "inactive" implies a significantly diminished

or non-existent antagonist activity at these receptors compared to the parent drug and the

active metabolite.
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Interaction with the M3 muscarinic receptor signaling pathway.

Experimental Methodologies
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General Method for Studying Tolterodine Metabolism
The biotransformation of Tolterodine, leading to the formation of PNU-200579, is typically

investigated using in vitro and in vivo models. A general experimental workflow is outlined

below.

In Vitro Analysis In Vivo Analysis
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Workflow for Tolterodine metabolism studies.

Protocol for In Vitro Metabolism in Human Liver
Microsomes

Incubation: Tolterodine is incubated with pooled human liver microsomes in the presence of

an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase) in a phosphate buffer at 37°C.
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Reaction Termination: The reaction is stopped at various time points by the addition of a cold

organic solvent, such as acetonitrile or methanol.

Sample Preparation: The samples are centrifuged to precipitate proteins. The supernatant is

then collected and may be concentrated by evaporation.

Chromatographic Separation: The extracted metabolites are separated using reverse-phase

high-performance liquid chromatography (HPLC) with a suitable gradient elution.

Detection and Identification: Metabolites, including PNU-200579, are detected by UV

absorbance and identified by tandem mass spectrometry (MS/MS) by comparing their

fragmentation patterns with those of synthesized reference standards.

Conclusion
PNU-200579 is the final, inactive carboxylic acid metabolite of Tolterodine. Its formation is a

key step in the clearance of Tolterodine and its active metabolite, Desfesoterodine.

Understanding the properties and metabolic fate of PNU-200579 is essential for a complete

pharmacological and toxicological assessment of Tolterodine. This guide provides the

foundational technical information required for researchers and drug development

professionals working with this compound and its precursors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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200579-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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